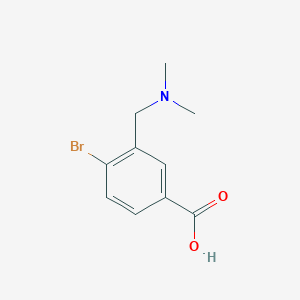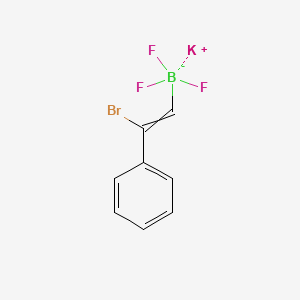![molecular formula C16H18F3NO3 B12498108 Methyl 2-cyclopentyl-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propanoate](/img/structure/B12498108.png)
Methyl 2-cyclopentyl-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-cyclopentyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetate is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbamoyl group and a cyclopentyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyclopentyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Carbamoyl Intermediate: The reaction begins with the formation of the carbamoyl intermediate by reacting 3-(trifluoromethyl)aniline with a suitable carbamoylating agent under controlled conditions.
Cyclopentylation: The intermediate is then subjected to cyclopentylation using cyclopentyl bromide in the presence of a base such as potassium carbonate.
Esterification: The final step involves esterification of the resulting compound with methyl chloroacetate in the presence of a catalyst like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-cyclopentyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbamoyl group.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Methyl 2-cyclopentyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl 2-cyclopentyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The carbamoyl group can form hydrogen bonds with target proteins, influencing their activity and function. The cyclopentyl moiety contributes to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-[3-(trifluoromethyl)phenyl]acetate: Similar structure but lacks the carbamoyl and cyclopentyl groups.
2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid: Contains an amino group instead of the carbamoyl group.
3-(trifluoromethyl)phenylacetic acid: Lacks the ester and carbamoyl groups.
Uniqueness
Methyl 2-cyclopentyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetate is unique due to the combination of its trifluoromethyl, carbamoyl, and cyclopentyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C16H18F3NO3 |
|---|---|
Poids moléculaire |
329.31 g/mol |
Nom IUPAC |
methyl 2-cyclopentyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoate |
InChI |
InChI=1S/C16H18F3NO3/c1-23-15(22)13(10-5-2-3-6-10)14(21)20-12-8-4-7-11(9-12)16(17,18)19/h4,7-10,13H,2-3,5-6H2,1H3,(H,20,21) |
Clé InChI |
CUEAQSJGBVEBKG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1CCCC1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12498030.png)
![2-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]phenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12498036.png)
![Tert-butyl 2-[(2,4,6-trimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12498041.png)
![Tert-butyl 3-{[6-ethoxy-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate](/img/structure/B12498059.png)


![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B12498070.png)
![Methyl 5-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12498077.png)
![ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate](/img/structure/B12498082.png)
![N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B12498088.png)
![1-(Tert-butoxycarbonyl)-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B12498094.png)
![1-[(3,5-Dimethoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B12498101.png)
![N-[(2,4-dichlorophenyl)methyl]-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12498120.png)
![N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B12498126.png)
